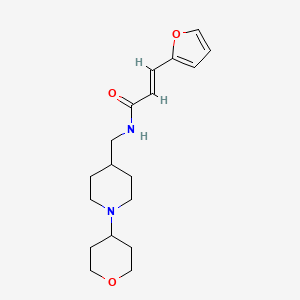
(E)-3-(furan-2-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(furan-2-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(furan-2-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a furan ring and a tetrahydropyran moiety. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Synthesis
The compound belongs to the class of acrylamides, characterized by the presence of an acrylic acid functional group. Its molecular formula is C16H19N3O3 with a molecular weight of 301.34 g/mol. The synthesis typically involves organic reactions that require careful control over reaction conditions to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring synthesis progress and confirming structure.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Modulation of Nicotinic Receptors : Compounds related to furan-acrylamides have been noted for their role as positive allosteric modulators of nicotinic acetylcholine receptors, particularly the α7 subtype. This modulation can influence anxiety-like behaviors in animal models, suggesting potential therapeutic applications in anxiety and depression management .
- Antimicrobial Properties : Some acrylamide derivatives have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. The specific interactions with biological macromolecules, such as proteins or nucleic acids, may involve covalent bonding or non-covalent interactions .
- Cytotoxicity : Preliminary studies suggest that certain derivatives may exhibit cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents. The mechanism often involves the induction of apoptosis in malignant cells .
Study 1: Anxiolytic Activity
A study investigated the anxiolytic effects of a closely related furan-acrylamide compound in mice. Results indicated that at doses of 0.5 mg/kg and 1.0 mg/kg, the compound produced significant anxiolytic-like effects in elevated plus maze tests, with enhanced efficacy observed after chronic administration . This suggests that similar compounds may exert comparable effects.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of acrylamide derivatives, demonstrating effective inhibition against Staphylococcus aureus and Candida albicans at minimal inhibitory concentrations (MICs) as low as 15.62 µg/mL . Such findings support further exploration into the therapeutic potential of this compound.
Data Summary Table
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-18(4-3-17-2-1-11-23-17)19-14-15-5-9-20(10-6-15)16-7-12-22-13-8-16/h1-4,11,15-16H,5-10,12-14H2,(H,19,21)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVNYEABHRGPFY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














